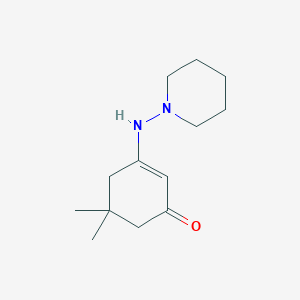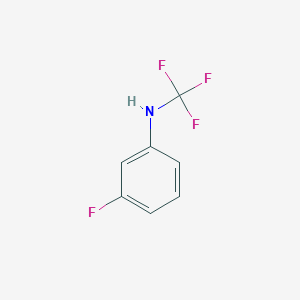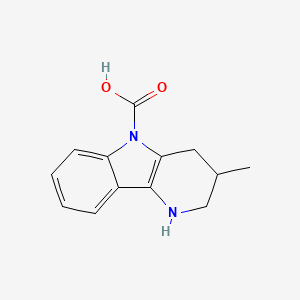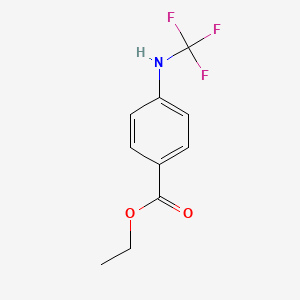
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a benzyl group attached to an azetidine ring, which is further connected to an ethyl chain ending in a propan-2-amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant amine derivatives starting from prochiral ketones . Another method is the Gabriel synthesis, which is traditionally used for making primary amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of immobilized whole-cell biocatalysts with transaminase activity. This method allows for the efficient and selective production of the desired enantiomers with high conversion rates and enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in the central nervous system .
Comparación Con Compuestos Similares
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
N-Ethyl-N-methyl-2-propanamine: Another tertiary amine with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
N-[2-(1-benzylazetidin-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-9-8-15-11-17(12-15)10-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
Clave InChI |
CZNMTCYKJKXFDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCC1CN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


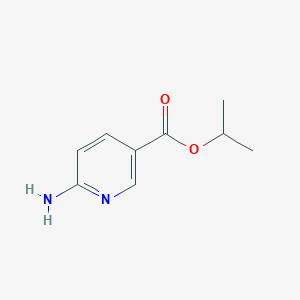

![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)

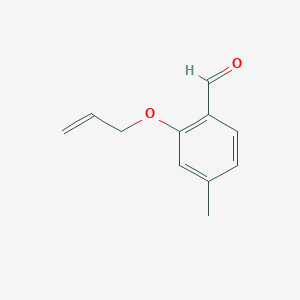

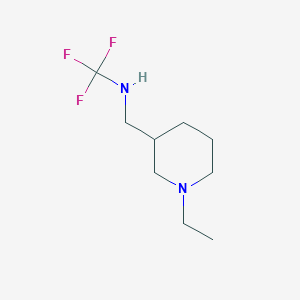
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
